molecular formula C18H20N2S4Zn B081196 Zinc N-Ethyl-N-phenyldithiocarbamate CAS No. 14634-93-6

Zinc N-Ethyl-N-phenyldithiocarbamate

Cat. No.: B081196
CAS No.: 14634-93-6
M. Wt: 197.3 g/mol
InChI Key: KMNUDJAXRXUZQS-UHFFFAOYSA-L
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Description

Zinc N-Ethyl-N-phenyldithiocarbamate is a chemical compound with the molecular formula C18H20N2S4Zn. It is commonly used as an accelerator and activator in the vulcanization of rubber. This compound is also known for its applications in various industrial and pharmaceutical processes .

Mechanism of Action

Target of Action

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a complex that has been found to interact with metal ions, particularly zinc and nickel . The primary targets of ZNEPD are the metal ions in biological systems . These metal ions play crucial roles in various biological processes, including enzyme activity and DNA-protein interactions .

Mode of Action

ZNEPD possesses two sulfur atoms that often act as the binding sites for metal coordination . The interaction between ZNEPD and metal ions, such as zinc, occurs in bidentate modes, leading to the formation of different geometries . This interaction enhances the possibility for complex formation, making ZNEPD useful in various areas, especially in biomedical fields .

Biochemical Pathways

It is known that the ligands in znepd control the activity of metals and influence the array of molecules in the secondary coordination sphere . This determines the biological targets such as DNA, proteins, and enzymes of interest .

Pharmacokinetics

It is soluble in hot chloroform and hot benzene, slightly soluble in gasoline, benzene, and hot ethanol, and insoluble in acetone, carbon tetrachloride, ethanol, and water .

Result of Action

The molecular and cellular effects of ZNEPD’s action are largely dependent on its interaction with metal ions. The formation of complexes with metal ions can potentially influence various biological processes, including enzyme activity and DNA-protein interactions . .

Action Environment

The action, efficacy, and stability of ZNEPD can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction . Additionally, storage conditions can impact the stability of ZNEPD. It is recommended to store the compound in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc N-Ethyl-N-phenyldithiocarbamate is synthesized through the reaction of N-ethyl-N-phenylamine with carbon disulfide in the presence of a base, followed by the addition of zinc sulfate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific conditions to optimize the reaction. The product is then purified through crystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Zinc N-Ethyl-N-phenyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Zinc N-Ethyl-N-phenyldithiocarbamate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Zinc diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Zinc dibutyldithiocarbamate

Uniqueness

Zinc N-Ethyl-N-phenyldithiocarbamate is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in both industrial and pharmaceutical applications .

Properties

IUPAC Name

zinc;N-ethyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNUDJAXRXUZQS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925652
Record name Zinc bis[ethyl(phenyl)carbamodithioate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14634-93-6
Record name (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14634-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc bis[ethyl(phenyl)carbamodithioate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis(N-ethyl-N-phenyldithiocarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Zinc N-Ethyl-N-phenyldithiocarbamate in material science?

A1: this compound is primarily used as an accelerator in the vulcanization of rubber. [] This process involves forming cross-links between polymer chains, thereby enhancing the rubber's mechanical properties like tensile strength, elasticity, and resistance to abrasion. Specifically, research indicates its use in formulating ethylene-propylene diene rubber for the inner layer of hydraulic braking rubber tubes. [] The compound's role in improving aging resistance and oil resistance, particularly in high-temperature braking fluid environments, is highlighted. []

Q2: How does this compound contribute to the properties of rubber materials?

A2: Research suggests that this compound participates in the crosslinking reactions during the vulcanization of ethylene-propylene diene rubber. [] Castor oil, often used as a plasticizer in these rubbers, undergoes alcoholization with the vinyl acrylate present in the rubber. [] This reaction, facilitated by the presence of this compound, leads to a more stable ether linkage and contributes to a more robust crosslinked structure within the rubber material. [] This enhanced crosslinking is believed to be responsible for the improved aging resistance, oil resistance, and overall stability, especially in demanding conditions like those experienced in hydraulic braking systems. []

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